

A Comparative Analysis of the Antimicrobial Efficacy of OP-145 and LL-37

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: OP-145

Cat. No.: B1150778

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial peptides **OP-145** and LL-37, focusing on their respective efficacies as demonstrated by experimental data. **OP-145** is a synthetic antimicrobial peptide derived from the human cathelicidin LL-37, designed to enhance its therapeutic potential.^{[1][2]} This document summarizes key quantitative data, outlines experimental protocols for core assays, and visualizes relevant biological pathways and experimental workflows.

Quantitative Comparison of Antimicrobial Activity

The following tables summarize the in vitro activities of **OP-145** and LL-37 against various bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Gram-Positive Bacteria	OP-145 MIC (μM)	LL-37 MIC (μM)	Reference
Staphylococcus aureus	-	32	[3]
Methicillin-resistant S. aureus (MRSA)	Shows significant activity	-	[2][4]
Enterococcus hirae	3.2 (for 99.9% killing in 5 min)	-	[1]

Gram-Negative Bacteria	OP-145 MIC (μM)	LL-37 MIC (μM)	Reference
Escherichia coli	Exhibits killing efficacy	-	[5]
Pseudomonas aeruginosa	-	-	
Klebsiella pneumoniae	-	-	

Note: A direct side-by-side comparison of MIC values for both peptides against a broad panel of bacteria is not readily available in the public domain. The table reflects available data, and the absence of a value is denoted by "-". **OP-145** has been reported to have improved activity compared to LL-37.[1]

Bactericidal Kinetics: Time-Kill Assays

Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time.

Organism	Peptide	Concentration	Time	Log Reduction in CFU/mL	Reference
Enterococcus hirae	OP-145	3.2 μ M	5 min	>3 (99.9% killing)	[1]
Staphylococcus aureus (biofilm)	LL-37	10 μ M	5 min	>3	[3]
Staphylococcus aureus (biofilm)	LL-37	10 μ M	60 min	~4.3	[3]

Anti-Biofilm Efficacy

The ability of these peptides to inhibit the formation of and eradicate established biofilms is a critical aspect of their therapeutic potential.

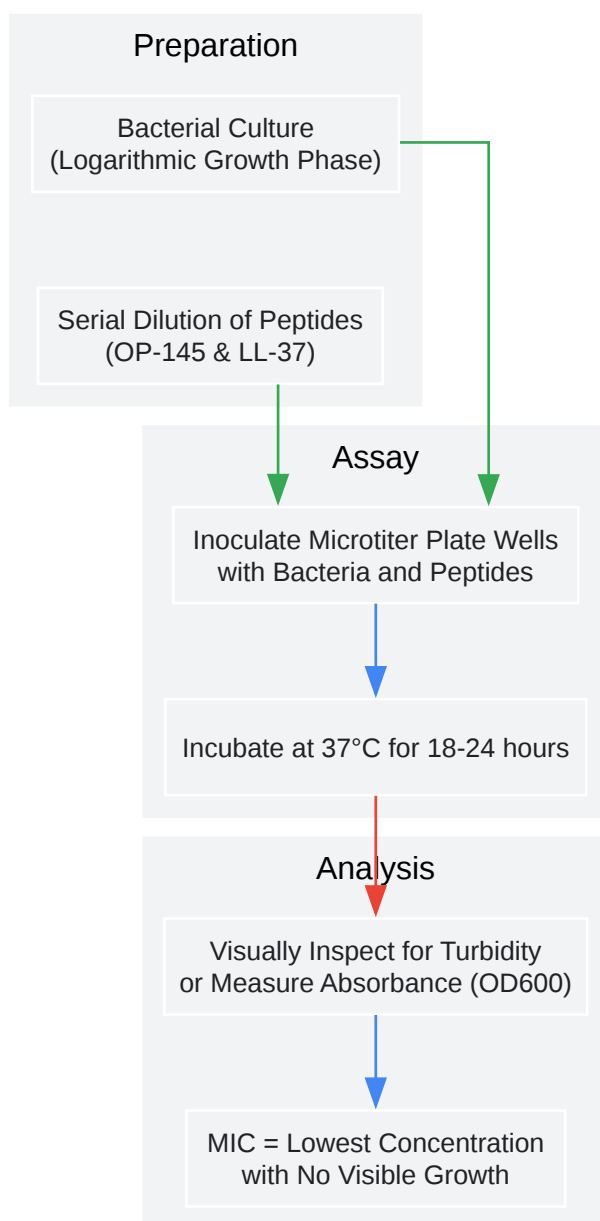
Organism	Peptide	Activity	Concentration	Effect	Reference
Methicillin-resistant <i>S. aureus</i> (MRSA)	OP-145	Biofilm Reduction	-	Significant reduction in biofilm counts after 24h	[2] [4]
Staphylococcus aureus	LL-37	Biofilm Eradication	10 μ M	>4-log reduction in viable bacteria within a 24h biofilm	[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a broth microdilution method, which is a standard procedure for assessing the in vitro activity of an antimicrobial agent against bacteria.



[Click to download full resolution via product page](#)

MIC Assay Workflow

- **Bacterial Culture Preparation:** The test bacterium is cultured in a suitable broth medium to reach the logarithmic phase of growth. The culture is then diluted to a standardized concentration (e.g., 5×10^5 CFU/mL).
- **Peptide Dilution:** Stock solutions of **OP-145** and LL-37 are prepared and serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
- **Inoculation:** A standardized volume of the bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions.
- **Incubation:** The plate is incubated at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.

Time-Kill Assay

This assay measures the rate at which an antimicrobial agent kills a bacterial population.

- **Preparation:** A bacterial culture in the logarithmic growth phase is prepared and diluted to a starting concentration of approximately 1×10^6 CFU/mL.
- **Exposure:** The bacterial suspension is exposed to different concentrations of **OP-145** or LL-37 (typically multiples of the MIC).
- **Sampling:** Aliquots are taken from the mixture at various time points (e.g., 0, 1, 2, 4, 6, and 24 hours).
- **Quantification:** The samples are serially diluted and plated on agar plates. After incubation, the number of colony-forming units (CFU) is counted.
- **Analysis:** The log₁₀ CFU/mL is plotted against time for each peptide concentration. A bactericidal effect is generally defined as a ≥ 3 -log₁₀ reduction in CFU/mL.

Anti-Biofilm Assay

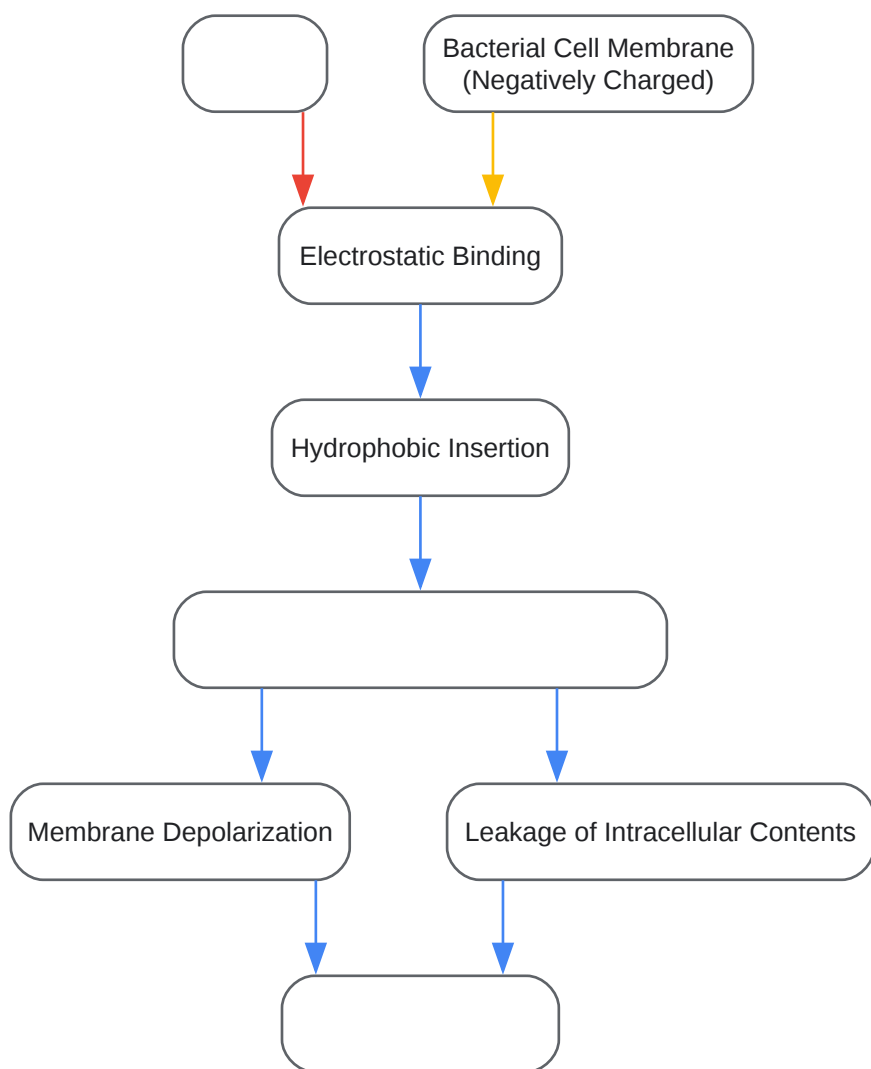
This assay evaluates the ability of a peptide to prevent biofilm formation or eradicate a pre-formed biofilm.

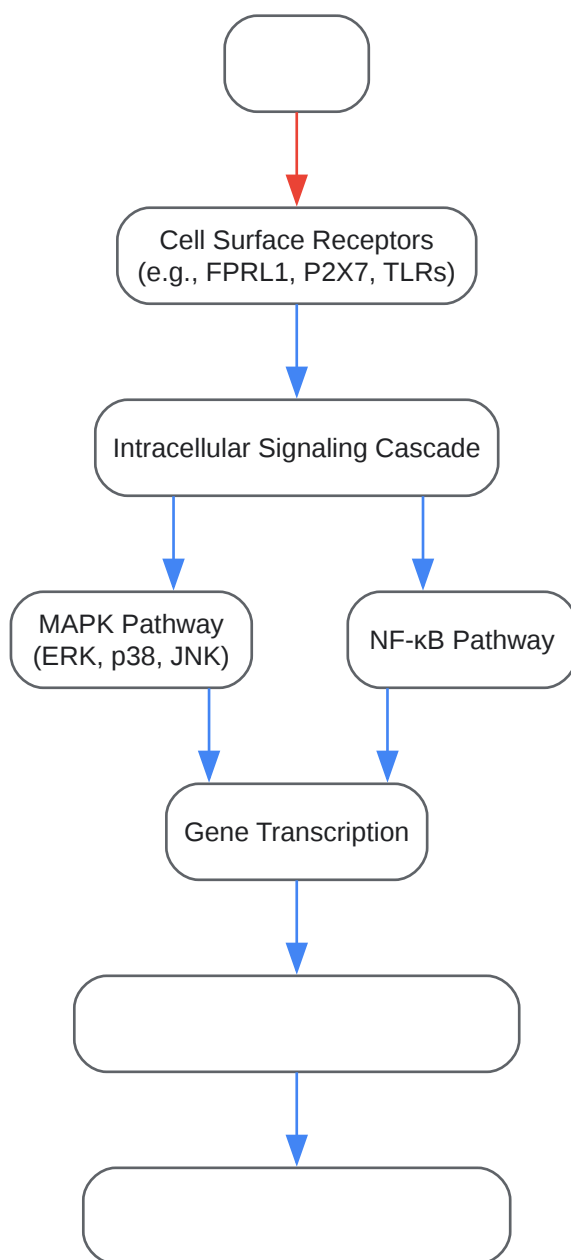
- **Biofilm Formation:** Bacteria are cultured in a 96-well plate under conditions that promote biofilm formation (e.g., specific media, static incubation) for a set period (e.g., 24 hours).
- **For Biofilm Inhibition:** Peptides are added to the wells along with the bacterial inoculum at the beginning of the incubation period.
- **For Biofilm Eradication:** The planktonic bacteria are removed from the wells, and the established biofilms are washed. Fresh media containing the peptides is then added to the wells.
- **Incubation:** The plates are incubated for a further period (e.g., 24 hours).
- **Quantification:** The biofilms are quantified by methods such as crystal violet staining (to measure biomass) or by scraping the biofilm, resuspending the bacteria, and performing CFU counts (to determine cell viability).

Mechanism of Action and Signaling Pathways

OP-145: Membrane Disruption Workflow

The primary mechanism of action for **OP-145**, similar to its parent peptide LL-37, involves the disruption of the bacterial cell membrane. This process leads to depolarization, leakage of intracellular contents, and ultimately cell death.[5]





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Membrane Activity of LL-37 Derived Antimicrobial Peptides against Enterococcus hirae: Superiority of SAAP-148 over OP-145 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial peptide LL-37 is bactericidal against Staphylococcus aureus biofilms | PLOS One [journals.plos.org]
- 4. The Antibacterial Effects of Antimicrobial Peptides OP-145 against Clinically Isolated Multi-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comparative Analysis of the Antimicrobial Efficacy of OP-145 and LL-37]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150778#op-145-versus-ll-37-antimicrobial-efficacy-comparison]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com